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molecular formula C8H11NO3S B1366234 2-Methoxy-4-methylbenzenesulfonamide CAS No. 59554-39-1

2-Methoxy-4-methylbenzenesulfonamide

Cat. No. B1366234
M. Wt: 201.25 g/mol
InChI Key: GQUFSEOISDLWMN-UHFFFAOYSA-N
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Patent
US09346809B2

Procedure details

2-Methoxy-4-methyl-benzenesulfonamide (201 mg, 1 mmol) was dissolved in H2O (10 mL). NaHCO3 (67 mg, 0.8 mmol) and KMnO4 (653 mg, 4.13 mmol) was added. The reaction mixture was stirred at reflux for 4 h. The reaction mixture was cooled to rt and filtered. the filtrate was acidified to pH=2 using conc. HCl. The precipitate was collected by filtration, washed with H2O affording the title compound as a white powder (117 mg).
Quantity
201 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step Two
Name
Quantity
653 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7](C)[CH:6]=[CH:5][C:4]=1[S:10]([NH2:13])(=[O:12])=[O:11].[C:14]([O-:17])(O)=[O:15].[Na+].[O-][Mn](=O)(=O)=O.[K+]>O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[S:10](=[O:12])(=[O:11])[NH2:13])[C:14]([OH:17])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
201 mg
Type
reactant
Smiles
COC1=C(C=CC(=C1)C)S(=O)(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
67 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
653 mg
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with H2O affording the title compound as a white powder (117 mg)

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C(=O)O)C=CC1S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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